Chlorpromazine sulfoxide

Catalog No.
S582162
CAS No.
969-99-3
M.F
C17H19ClN2OS
M. Wt
334.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpromazine sulfoxide

When quantifying chlorpromazine metabolism, co-eluting metabolites and active parent drug compromise assay validity. Chlorpromazine sulfoxide (EP Impurity A) provides a pure, stable reference standard with a distinct m/z 335.0978 signal essential for accurate LC-MS/MS calibration. • Inactive at D2 receptors, serving as a clean negative control in receptor binding assays. • Required by pharmacopeial standards for stability-indicating HPLC method validation. • Shipped with full certificate of analysis.

CAS Number

969-99-3

Product Name

Chlorpromazine sulfoxide

IUPAC Name

3-[(5R)-2-chloro-5-oxophenothiazin-10-yl]-N,N-dimethylpropan-1-amine

Molecular Formula

C17H19ClN2OS

Molecular Weight

334.9 g/mol

InChI

InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3/t22-/m1/s1

InChI Key

QEPPAOXKZOTMPM-JOCHJYFZSA-N

SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Synonyms

2-Chloro-N,N-dimethyl-10H-Phenothiazine-10-propanamine 5-Oxide; 2-Chloro-10-[3-(dimethylamino)propyl]phenothiazine 5-Oxide; NSC 17470; Opromazine

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl

Isomeric SMILES

CN(C)CCCN1C2=CC=CC=C2[S@@](=O)C3=C1C=C(C=C3)Cl

The exact mass of the compound Chlorpromazine sulfoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170990. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. It belongs to the ontological category of phenothiazines in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Chlorpromazine sulfoxide (CPZ-SO) is the primary S-oxidized metabolite and a major environmental and pharmaceutical degradation product of the prototypical phenothiazine antipsychotic, chlorpromazine. In procurement and material selection, CPZ-SO is primarily sourced as a high-purity analytical reference standard (often designated as EP Impurity A) for therapeutic drug monitoring, pharmacokinetic profiling, and pharmaceutical quality control[1]. Unlike its parent compound, the introduction of the sulfoxide group fundamentally alters the molecule's electrostatic potential and side-chain conformation, rendering it biologically inactive at dopaminergic receptors [2]. This distinct physiochemical profile makes pure CPZ-SO indispensable for calibrating liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems, validating electrochemical sensors, and serving as a precise negative structural control in pharmacological assays[3].

Substituting chlorpromazine sulfoxide with the parent drug, crude oxidized phenothiazine mixtures, or related N-oxide metabolites critically compromises analytical resolution and assay validity. In mass spectrometry and therapeutic drug monitoring, CPZ-SO possesses a distinct mass-to-charge ratio (m/z 335) that must be precisely resolved from chlorpromazine (m/z 319) and nor-chlorpromazine sulfoxide (m/z 321) to accurately quantify metabolic clearance rates [1]. Furthermore, in pharmacological screening, the parent drug exhibits high D2 receptor affinity, whereas the specific boat axial conformation of the sulfoxy group in CPZ-SO abolishes neuroleptic potency [2]. Using crude degradation mixtures instead of the pure CPZ-SO standard prevents the accurate calibration of electrochemical sensors and stability-indicating HPLC methods, as the exact baseline concentration of this specific stable end-product cannot be isolated from transient radical cation intermediates [3].

Mass Spectrometric Differentiation for Metabolic Profiling

In pharmacokinetic and therapeutic drug monitoring workflows, precise quantification of chlorpromazine clearance requires distinguishing its primary metabolites. Under positive electrospray ionization (ESI), pure chlorpromazine sulfoxide yields a distinct molecular ion peak at m/z 335.0978. This allows for absolute baseline separation from the parent drug (m/z 319) and the secondary metabolite nor-chlorpromazine sulfoxide (m/z 321.0821) [1].

Evidence DimensionMolecular ion mass-to-charge ratio (m/z)
Target Compound Datam/z 335.0978 [M+H]+
Comparator Or BaselineChlorpromazine (m/z 319) and Nor-chlorpromazine sulfoxide (m/z 321.0821)
Quantified DifferenceClear m/z resolution of +16 u over parent and +14 u over desmethyl metabolite
ConditionsLC-MS/MS with positive mode electrospray ionization (ESI)

Procuring the exact CPZ-SO standard is mandatory to calibrate MS equipment for accurate quantification of specific metabolic pathways in liver and placenta microsomes.

Elimination of Neuroleptic Potency for Negative Control Applications

The introduction of the sulfoxide group forces the side chain into a boat axial conformation, significantly increasing the negative electrostatic potential around the phenothiazine ring system. As a result, chlorpromazine sulfoxide is virtually inactive in dopamine receptor binding assays, in stark contrast to the high-affinity D2 antagonism of the parent chlorpromazine [1].

Evidence DimensionDopaminergic receptor binding affinity
Target Compound DataVirtually inactive (loss of neuroleptic potency)
Comparator Or BaselineChlorpromazine (High D2 receptor affinity)
Quantified DifferenceComplete loss of primary pharmacological activity
ConditionsIn vitro receptor binding and electrostatic potential modeling

This profound drop in activity makes CPZ-SO an ideal, structurally homologous negative control for validating the specificity of phenothiazine-based receptor assays.

Electrochemical Sensor Calibration via Stable End-Product Formation

During the electrochemical oxidation of chlorpromazine, transient radical cations are formed before reacting with water to produce the final oxidized state. While the intermediate chlorpromazine radical cation (m/z 318) has an estimated lifetime of only ~15 seconds, chlorpromazine sulfoxide is the stable end-product of this EC mechanism [1].

Evidence DimensionElectrochemical species lifetime / stability
Target Compound DataStable final oxidation product
Comparator Or BaselineChlorpromazine radical cation (~15 seconds lifetime)
Quantified DifferenceTransition from transient intermediate to stable isolatable product
ConditionsElectrochemical mass spectrometry (EC/DESI-MS) at neutral/basic pH

Engineers developing electrochemical sensors for phenothiazines must procure CPZ-SO to calibrate the final stable signal, as intermediate radicals degrade too rapidly for reliable baseline setting.

Persistence in Photolytic and Thermal Degradation Workflows

In pharmaceutical formulations and wastewater environments, chlorpromazine is highly susceptible to degradation. However, its primary degradant, chlorpromazine sulfoxide, is highly stable under visible light irradiation and thermal sterilization, accumulating over time while the parent compound rapidly depletes [1].

Evidence DimensionPhotochemical and thermal stability
Target Compound DataHighly stable (accumulates as primary degradant)
Comparator Or BaselineChlorpromazine (rapid degradation under UV/visible light)
Quantified DifferenceSignificantly longer irradiation time required for complete removal compared to parent drug
ConditionsVisible/UV(A) irradiation and thermal sterilization of aqueous solutions

Analytical chemists must procure CPZ-SO (EP Impurity A) to accurately validate stability-indicating HPLC methods and prove the shelf-life of commercial chlorpromazine injectables.

Therapeutic Drug Monitoring (TDM) and Pharmacokinetics

Because CPZ-SO provides a distinct, stable m/z 335.0978 signal, it is the required analytical reference standard for LC-MS/MS assays quantifying the metabolic clearance of chlorpromazine in human liver and placenta microsomes[1].

Pharmaceutical Quality Control and Impurity Profiling

As the primary thermal and photolytic degradation product of chlorpromazine, pure CPZ-SO (designated as EP Impurity A) is strictly required by pharmacopeial standards to validate stability-indicating HPLC methods for commercial injectable formulations [2].

Electrochemical Sensor Calibration

Due to its status as the stable end-product of phenothiazine oxidation, CPZ-SO is procured to calibrate cyclic voltammetry and EC/DESI-MS systems, ensuring sensors can accurately quantify total drug conversion without being skewed by short-lived radical intermediates[3].

Pharmacological Negative Controls

Given its complete loss of neuroleptic potency and D2 receptor affinity caused by sulfoxy-induced conformational shifts, CPZ-SO serves as an ideal structurally homologous negative control in advanced dopaminergic receptor binding assays [4].

Quantity

Milligrams-Grams

XLogP3

3.9

Appearance

Pale Orange to Pale Brown Solid

Melting Point

112-114ºC

Other CAS

969-99-3

Wikipedia

Opromazine

Use Classification

Pharmaceuticals

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